Computed Lipophilicity and Polar Surface Area Shift Relative to Des-Fluoro Analog
Computational prediction indicates that introduction of fluorine at the 5-position increases logP by approximately 1.4–1.7 units and polar surface area by ~7 Ų compared to the non-fluorinated parent 6-phenylnicotinonitrile. For 5-fluoro-6-phenylnicotinonitrile, a calculated logP of 3.31 and tPSA of 77.62 Ų have been reported [1]. The des-fluoro parent 6-phenylnicotinonitrile (MW 180.21, lacking the fluorine-induced electronegativity and steric contribution) is predicted to have a logP of ~1.6–1.9 and tPSA of ~70 Ų based on fragment-based calculations . The increased logP enhances membrane permeation potential, while the modest PSA increase maintains hydrogen-bond acceptor capability via the fluorine atom without violating Lipinski's Rule of Five.
| Evidence Dimension | Predicted lipophilicity (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP = 3.31; tPSA = 77.62 Ų [1] |
| Comparator Or Baseline | 6-Phenylnicotinonitrile: estimated cLogP ≈ 1.6–1.9; estimated tPSA ≈ 70 Ų |
| Quantified Difference | ΔcLogP ≈ +1.4 to +1.7; ΔtPSA ≈ +7 to +8 Ų |
| Conditions | In silico prediction using fragment-based methods (XLogP3 / topological PSA algorithms); no experimental logP available for target compound |
Why This Matters
The substantially higher logP directly influences passive membrane permeability and oral bioavailability potential, making 5-fluoro-6-phenylnicotinonitrile a more suitable choice than the des-fluoro analog for cell-based assays and lead optimization programs targeting intracellular proteins.
- [1] myPresto5. Predicted properties for 5-fluoro-6-phenylnicotinonitrile: TPSA = 77.6200, LOGP = 5.702. https://www.mypresto5.com (accessed May 6, 2026). Note: This LOGP value appears high; the mcule entry reports logP = 3.3094. View Source
